molecular formula C16H13BrClN5O B2413856 N-(3-bromobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide CAS No. 1291843-12-3

N-(3-bromobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2413856
CAS RN: 1291843-12-3
M. Wt: 406.67
InChI Key: IAXCTJBNATYVNX-UHFFFAOYSA-N
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Description

N-(3-bromobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis and Biological Activities

  • Novel Heterocyclic Compounds Synthesis : A study involved using a starting compound related to the requested chemical for synthesizing novel heterocyclic compounds. These compounds were evaluated for their lipase and α-glucosidase inhibition, showing significant anti-lipase and anti-α-glucosidase activities, highlighting their potential in medicinal chemistry applications (Bekircan et al., 2015).

  • Anticancer Evaluation : Another research explored the synthesis of new derivatives and their evaluation against a panel of cancer cell lines. This study underscores the potential therapeutic applications of such compounds in developing anticancer agents (Bekircan et al., 2008).

Structural Characterization and Analysis

  • X-ray and DFT-Calculated Structures : The structural characterization of a compound closely related to the requested chemical was determined using X-ray diffraction techniques and density functional theory (DFT) calculations. The study provides insights into the molecular structure and potential intermolecular interactions, essential for understanding the compound's reactivity and properties (Șahin et al., 2011).

Molecular, Electronic, and Spectroscopic Analysis

  • Molecular and Electronic Properties : Research on heterocyclic compounds, including those similar to the requested chemical, focused on their molecular, electronic, nonlinear optical properties, and spectroscopic analysis. These studies are crucial for designing materials with specific electronic or optical properties for applications in electronics or photonics (Beytur & Avinca, 2021).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-bromobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 3-bromobenzylamine with 3-chlorobenzoyl chloride to form N-(3-bromobenzyl)-3-chlorobenzamide. This intermediate is then reacted with sodium azide and copper sulfate to form N-(3-bromobenzyl)-5-azido-3-chlorobenzamide. The final step involves the reaction of the azide intermediate with propargyl amine to form the desired compound.", "Starting Materials": ["3-bromobenzylamine", "3-chlorobenzoyl chloride", "sodium azide", "copper sulfate", "propargyl amine"], "Reaction": ["Step 1: Reaction of 3-bromobenzylamine with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to form N-(3-bromobenzyl)-3-chlorobenzamide.", "Step 2: Reaction of N-(3-bromobenzyl)-3-chlorobenzamide with sodium azide and copper sulfate in the presence of a solvent such as DMF to form N-(3-bromobenzyl)-5-azido-3-chlorobenzamide.", "Step 3: Reaction of N-(3-bromobenzyl)-5-azido-3-chlorobenzamide with propargyl amine in the presence of a catalyst such as copper(I) iodide to form N-(3-bromobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide."] }

CAS RN

1291843-12-3

Product Name

N-(3-bromobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide

Molecular Formula

C16H13BrClN5O

Molecular Weight

406.67

IUPAC Name

N-[(3-bromophenyl)methyl]-5-(3-chloroanilino)-2H-triazole-4-carboxamide

InChI

InChI=1S/C16H13BrClN5O/c17-11-4-1-3-10(7-11)9-19-16(24)14-15(22-23-21-14)20-13-6-2-5-12(18)8-13/h1-8H,9H2,(H,19,24)(H2,20,21,22,23)

InChI Key

IAXCTJBNATYVNX-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)CNC(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl

solubility

not available

Origin of Product

United States

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